molecular formula C14H8Cl4N2 B7745550 4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride

4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride

Cat. No.: B7745550
M. Wt: 346.0 g/mol
InChI Key: WMWLTZICXFFHNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines, which can then be chlorinated to obtain the desired compound . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups into the quinazoline ring .

Scientific Research Applications

4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for treating diseases like cancer and infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(2,4-dichlorophenyl)quinazoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorinated phenyl group and quinazoline core make it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

4-chloro-2-(2,4-dichlorophenyl)quinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2.ClH/c15-8-5-6-9(11(16)7-8)14-18-12-4-2-1-3-10(12)13(17)19-14;/h1-7H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWLTZICXFFHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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